molecular formula C18H13N3O2S B6431468 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946286-42-6

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B6431468
CAS RN: 946286-42-6
M. Wt: 335.4 g/mol
InChI Key: DWXUVURFAIAKGF-UHFFFAOYSA-N
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Description

The compound “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide”, can be achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide” is characterized by the presence of a benzothiazole ring fused with a phenyl ring and an oxazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide”, have been found to exhibit potent inhibitory activity against various biological targets . The chemical reactions involved in their biological activity are not fully understood but are believed to involve interactions with various enzymes and receptors .

Future Directions

The future research directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide” and other benzothiazole derivatives include further investigation of their biological activities and mechanisms of action . There is also interest in developing more potent and selective benzothiazole derivatives for use as therapeutic agents .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-9-15(23-21-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXUVURFAIAKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

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